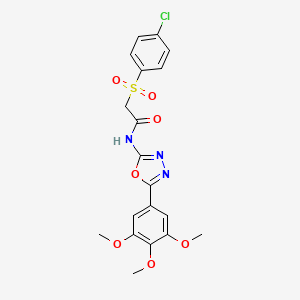

2-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

The compound 2-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide features a sulfonylacetamide backbone linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. This structure combines electron-withdrawing (sulfonyl) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O7S/c1-27-14-8-11(9-15(28-2)17(14)29-3)18-22-23-19(30-18)21-16(24)10-31(25,26)13-6-4-12(20)5-7-13/h4-9H,10H2,1-3H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTQNRVURXFTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an amine derivative that contains an oxadiazole moiety. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antiviral Activity

Research indicates that sulfonamide derivatives can exhibit antiviral properties. A study focusing on related compounds found that certain derivatives demonstrated activity against the tobacco mosaic virus (TMV), suggesting potential antiviral applications for similar structures . Although specific data for our compound is limited, the structural similarities imply possible antiviral mechanisms.

Anticancer Potential

Sulfonamide derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation may contribute to its anticancer activity. For instance, studies have shown that compounds with similar structural features can induce apoptosis in various cancer cell lines .

The proposed mechanisms of action for sulfonamide compounds generally include:

- Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors for enzymes like carbonic anhydrase and dihydropteroate synthase.

- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in malignant cells through various pathways.

Case Studies

Scientific Research Applications

Overview

2-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a sulfonamide derivative with significant potential in various scientific research applications. Its molecular formula is C19H18ClN3O7S, and it has garnered attention for its biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an amine derivative containing an oxadiazole moiety. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research indicates that this compound exhibits moderate to strong antibacterial activity against various bacterial strains. The following table summarizes its activity:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Salmonella typhi | Strong |

| Bacillus subtilis | Moderate |

In comparative studies, derivatives of this compound have shown promising effects against Salmonella typhi , suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The anticancer properties of this compound have been evaluated using multiple cancer cell lines. Notably, it demonstrated significant cytotoxic effects in vitro:

| Cell Line | IC50 (μM) | Relative Potency |

|---|---|---|

| HCT116 (Colon Cancer) | 4.36 | High |

| HepG2 (Liver Cancer) | 18.76 | Moderate |

Molecular docking studies suggest that the compound may inhibit key proteins involved in cancer progression, such as tyrosine kinases, indicating potential therapeutic applications in oncology.

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on various enzymes:

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Strong |

| Urease | Strong |

These findings indicate that the compound not only has potential as an antibacterial and anticancer agent but also as a modulator of enzymatic activity.

Case Studies

- Antibacterial Screening : A series of derivatives were synthesized and screened for antibacterial activity using the disk diffusion method. The most active compounds exhibited zones of inhibition comparable to standard antibiotics.

- Cytotoxicity Assay : In vitro assays conducted on HCT116 and HepG2 cell lines showed that the compound's efficacy was significantly higher than traditional chemotherapeutics like doxorubicin.

- Enzyme Binding Studies : Docking simulations revealed strong binding interactions between the compound and target enzymes, suggesting a potential pathway for therapeutic intervention in diseases mediated by these enzymes.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Influence of Aromatic Substituents

The 3,4,5-trimethoxyphenyl group is a critical pharmacophore in several bioactive compounds. For instance:

- trimethoxyphenyl alter steric and electronic interactions.

Table 2: Aromatic Substituent Comparison

Heterocyclic Variations

Variations in the heterocyclic core significantly impact activity:

- 1,3,4-Oxadiazole : Present in both the target compound and analogs (), this ring enhances metabolic stability and π-π stacking interactions.

- Thiadiazole (): Increased sulfur content may improve radical-scavenging activity but reduce solubility.

Physicochemical Properties

While direct data for the target compound are unavailable, analogs provide indirect insights:

Q & A

Basic Research Questions

What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization of hydrazide intermediates to form the 1,3,4-oxadiazole core, followed by sulfonation and amide coupling. For example:

Cyclization : React 3,4,5-trimethoxybenzohydrazide with carbon disulfide under basic conditions to form the oxadiazole ring .

Sulfonation : Introduce the 4-chlorophenylsulfonyl group via nucleophilic substitution using 4-chlorobenzenesulfonyl chloride in anhydrous DMF .

Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonylacetamide moiety to the oxadiazole ring .

Yield Optimization :

- Use high-purity reagents and anhydrous solvents to minimize side reactions.

- Optimize reaction time and temperature (e.g., 60–80°C for cyclization, monitored by TLC) .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to improve final product purity .

Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- 1H/13C NMR : Assign peaks to verify proton environments (e.g., sulfonyl group at δ ~7.8 ppm for aromatic protons, trimethoxy groups at δ ~3.8 ppm) and carbon backbone .

- LC-MS : Confirm molecular weight ([M+H]+ ion) and detect impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolve crystal structures using SHELX programs (SHELXL for refinement) to validate stereochemistry and intermolecular interactions .

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (deviation <0.4%) .

Advanced Research Questions

How can researchers address discrepancies in crystallographic data refinement using SHELX?

Methodological Answer:

- Model Validation : Use SHELXL’s L.S. command to check for overfitting. If R-factor discrepancies arise, re-examine thermal displacement parameters (ADPs) for non-physical values .

- Twinned Data : For twinned crystals, employ the TWIN and BASF commands in SHELXL to refine twin laws and scale factors .

- Disorder Handling : For disordered solvent molecules, apply PART commands to split occupancy and refine isotropically. Use SQUEEZE (PLATON) to model diffuse solvent .

- Cross-Verification : Compare refined structures with DFT-optimized geometries to identify outliers in bond lengths/angles .

What in vitro assays are suitable for evaluating antitumor activity, and how should data be contextualized?

Methodological Answer:

- MTT Assay : Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates, treat with compound (1–100 µM), and measure IC50 via absorbance at 570 nm .

- Dose-Response Analysis : Normalize viability data to untreated controls and fit sigmoidal curves (GraphPad Prism) to calculate GI50. Compare with reference agents (e.g., 5-fluorouracil; GI50 ~18.6 µM) .

- Contradiction Resolution : If activity is lower than analogs (e.g., compound C in , GI50 = 3.16 µM), assess logP (via HPLC) to optimize cell permeability or modify the sulfonyl group for enhanced target binding .

How does the substitution pattern on the oxadiazole ring influence bioactivity?

Methodological Answer:

- Comparative Studies : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing (e.g., 4-nitrophenyl) or bulky (e.g., 4-tert-butylphenyl) substituents.

- Docking Studies : Use AutoDock Vina to simulate binding modes. For example, the oxadiazole ring may occupy hydrophobic pockets, while sulfonyl groups interact with catalytic lysine residues .

- Experimental Validation : Synthesize analogs (e.g., 4-methoxyphenyl or 4-bromophenyl derivatives) and compare IC50 values to establish substituent effects .

How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME to calculate logP (target ≤3), topological polar surface area (TPSA <140 Ų), and CYP450 inhibition profiles .

- Metabolic Stability : Perform MD simulations (GROMACS) to assess susceptibility to hepatic oxidation. Introduce fluorine atoms at metabolically labile sites to block hydroxylation .

- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity. If flagged, reduce lipophilicity by replacing the 4-chlorophenyl group with a pyridyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.